molecular formula C11H14O4 B2818064 3-Hydroxy-3-methyl-2-phenoxybutanoic acid CAS No. 64682-85-5

3-Hydroxy-3-methyl-2-phenoxybutanoic acid

Cat. No.: B2818064
CAS No.: 64682-85-5
M. Wt: 210.229
InChI Key: PELCOGJEMHVRGX-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methyl-2-phenoxybutanoic acid (CAS 64682-85-5) is a chiral hydroxy acid with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . This compound serves as a versatile building block in organic synthesis and pharmaceutical research. Its structure, featuring both a carboxylic acid and a phenoxy group adjacent to a chiral tertiary alcohol, makes it a valuable precursor for the synthesis of more complex molecules. While specific biological studies on this exact molecule are limited, compounds within this class are extensively used in biocatalysis research for the production of enantiopure 2-hydroxy acids, which are fundamental building blocks for pharmaceuticals and fine chemicals . For instance, chiral 2-hydroxybutyric acid derivatives are key intermediates in the synthesis of bioactive molecules such as the anti-epileptic drugs levetiracetam and brivaracetam . Researchers may employ this compound to study enzymatic activity or to develop new synthetic pathways for chiral molecules. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-3-methyl-2-phenoxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-11(2,14)9(10(12)13)15-8-6-4-3-5-7-8/h3-7,9,14H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELCOGJEMHVRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)OC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Enantioselective Approaches for 3 Hydroxy 3 Methyl 2 Phenoxybutanoic Acid

Classical Organic Synthesis Routes to Substituted Butanoic Acid Skeletons

The construction of substituted butanoic acid frameworks is a foundational aspect of organic synthesis. savemyexams.comsavemyexams.com These classical methods typically focus on forming the carbon backbone and introducing the necessary functional groups, often resulting in racemic mixtures that require subsequent resolution.

Key strategies for building the butanoic acid skeleton include:

Malonic Ester Synthesis: A versatile method where diethyl malonate is alkylated and subsequently hydrolyzed and decarboxylated to yield a substituted acetic acid. brainly.in For a butanoic acid derivative, this would involve sequential alkylations to introduce the required substituents.

Oxidation of Primary Alcohols: Carboxylic acids can be readily synthesized by the strong oxidation of corresponding primary alcohols. quora.com This would require the prior synthesis of 3-methyl-2-phenoxy-1,4-butanediol, which could then be selectively oxidized. Common oxidizing agents include potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7) under acidic conditions. assets-servd.host

Grignard Reaction: The reaction of a Grignard reagent with carbon dioxide, followed by an acidic workup, is a classic method for forming a carboxylic acid with one additional carbon atom. assets-servd.host

Alkylation of Enolates: The α-carbon of a carboxylic acid ester can be deprotonated to form an enolate, which can then be alkylated. For the synthesis of 3-hydroxy-3-methyl-2-phenoxybutanoic acid, an appropriate phenoxyacetate (B1228835) ester could be alkylated, followed by further modifications to introduce the hydroxy and methyl groups.

These classical routes are generally robust and well-established. However, they typically lack stereocontrol, producing racemic or diastereomeric mixtures of the final product.

Chemoenzymatic and Biocatalytic Strategies for Asymmetric Synthesis

To overcome the limitations of classical synthesis, chemoenzymatic and biocatalytic methods have emerged as powerful tools for asymmetric synthesis. nih.govrsc.org Enzymes, as natural catalysts, operate with high selectivity, enabling the production of optically pure chiral compounds under mild, environmentally friendly conditions. rsc.org These strategies are particularly valuable for synthesizing complex molecules with multiple stereocenters like this compound.

The formation of carbon-carbon bonds is a critical step in building the molecular backbone. nih.gov Enzymes, particularly lyases, are adept at catalyzing these transformations with high stereoselectivity. utexas.edu

Aldolases: These enzymes catalyze stereoselective aldol (B89426) additions, a powerful reaction for forming β-hydroxy carbonyl compounds, which are direct precursors to the structural motif found in this compound. researchgate.net Aldolases facilitate the C-C bond ligation and can form up to two new asymmetric centers. researchgate.net

Thiamine Diphosphate (ThDP)-Dependent Lyases: These enzymes are versatile biocatalysts for synthesizing α-hydroxy ketones through the carboligation of aldehydes. nih.govresearchgate.net These α-hydroxy ketones can serve as key intermediates that are further elaborated to the target acid. The use of ThDP-dependent enzymes often results in high enantiomeric excesses (up to >99%). nih.gov

The expansion of the enzymatic toolbox provides access to a growing number of C-C bond-forming reactions, enabling more efficient and elegant synthetic routes to complex chiral molecules. nih.govrsc.org

Achieving control over the three-dimensional arrangement of atoms is paramount when multiple stereocenters are present. The synthesis of this compound requires control at both the C2 and C3 positions.

Enzyme-Catalyzed Reactions: The inherent chirality of enzyme active sites allows for exquisite control over stereochemistry. For example, asymmetric hydrogenation of 3-oxo carboxylates using chiral metal catalysts, such as BINAP-ruthenium complexes, can produce optically pure alkyl (R)-3-hydroxybutanoates with greater than 99% enantiomeric excess (ee). orgsyn.org Similarly, enzyme-catalyzed reductions of diketones or selective oxidations of vicinal diols can yield enantiopure α-hydroxy ketones. nih.gov

Dynamic Kinetic Resolution (DKR): In this approach, a racemic starting material is converted into a single enantiomer of the product. Hydrolases, such as lipases, can be used in DKR processes. nih.gov While a standard kinetic resolution has a maximum theoretical yield of 50%, DKR can theoretically achieve a 100% yield by continuously racemizing the slower-reacting enantiomer. nih.govwikipedia.org

These biocatalytic methods allow for the rapid and accurate determination of enantiomeric and diastereomeric excess, often without the need for chiral chromatography. rsc.org

Racemic Synthesis and Advanced Resolution Techniques for Enantiopure this compound

An alternative to direct asymmetric synthesis is the preparation of a racemic mixture followed by the separation of the enantiomers. wikipedia.org This approach is widely used, though it has the inherent disadvantage that at least 50% of the material is the undesired enantiomer unless a recycling process is implemented. wikipedia.org

The most common method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This process involves reacting the racemic acid with a single enantiomer of a chiral base, typically an amine. libretexts.org

The resulting products are diastereomeric salts ((R)-acid·(R)-base and (S)-acid·(R)-base), which, unlike enantiomers, have different physical properties such as solubility, melting point, and boiling point. libretexts.orglibretexts.org This difference allows them to be separated by conventional techniques, most commonly fractional crystallization. libretexts.org

Process Overview:

Salt Formation: The racemic this compound is reacted with an enantiomerically pure chiral amine in a suitable solvent.

Crystallization: The solution is allowed to crystallize. One diastereomeric salt will typically be less soluble and will precipitate out of the solution. nii.ac.jp

Separation: The crystallized, less-soluble salt is separated by filtration. The optical purity can often be enhanced through repeated recrystallizations. researchgate.net

Regeneration: The separated diastereomeric salt is then treated with an acid to protonate the carboxylate and regenerate the enantiomerically pure carboxylic acid. wikipedia.org The chiral amine can often be recovered and reused.

Commonly used chiral resolving agents for acidic compounds are naturally occurring and readily available bases.

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

Resolving AgentTypeSource/Origin
BrucineAlkaloidNatural Product (Strychnos nux-vomica)
QuinineAlkaloidNatural Product (Cinchona bark)
CinchonidineAlkaloidNatural Product (Cinchona bark)
StrychnineAlkaloidNatural Product (Strychnos nux-vomica)
(+)-CinchotoxineAlkaloidNatural Product (from Cinchona alkaloids)
(R)-1-(1-Naphthyl)ethylamineAmineSynthetic

This table presents a selection of commonly used chiral amines for the resolution of racemic carboxylic acids via diastereomeric salt formation. libretexts.orgacs.org

The choice of resolving agent and solvent is critical and often determined empirically to achieve efficient separation of the diastereomeric salts. libretexts.orgpsu.edu

Advanced Spectroscopic and Crystallographic Structural Elucidation of 3 Hydroxy 3 Methyl 2 Phenoxybutanoic Acid

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR, Solid-State Magic Angle Spinning NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity of a molecule in solution. For 3-Hydroxy-3-methyl-2-phenoxybutanoic acid, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the two methyl groups, the methine proton at the C2 position, the protons of the phenoxy group, and the acidic proton of the carboxylic acid, as well as the hydroxyl proton. The chemical shifts and coupling patterns would confirm the proximity of these groups. For instance, the methine proton at C2 would likely appear as a singlet, integrating to one proton. The aromatic protons of the phenoxy group would exhibit characteristic splitting patterns in the aromatic region of the spectrum.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbonyl carbon of the acid, the carbons of the phenyl ring, the quaternary carbon C3, and the two methyl carbons.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish correlations between protons and carbons, confirming the C-H framework. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings (2-3 bonds), for example, between the C2 methine proton and the carbonyl carbon (C1) and the carbons of the phenoxy group, solidifying the molecular structure.

While solution-state NMR provides information about the molecule's average conformation, Solid-State Magic Angle Spinning (MAS) NMR can offer insights into the structure and dynamics of the compound in the solid state, revealing information about polymorphism and molecular packing.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is illustrative and based on typical chemical shift values for similar functional groups.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Methyl (C4)~1.2-1.4Singlet (s)
Methyl (C3-CH₃)~1.3-1.5Singlet (s)
Methine (C2-H)~4.5-4.8Singlet (s)
Aromatic (Phenoxy)~6.9-7.4Multiplet (m)
Carboxyl (COOH)~10-12Broad Singlet (br s)
Hydroxyl (OH)VariableBroad Singlet (br s)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is illustrative and based on typical chemical shift values for similar functional groups.

CarbonPredicted Chemical Shift (δ, ppm)
C1 (C=O)~170-175
C2 (CH)~80-85
C3 (C-OH)~70-75
C4 & C3-CH₃~20-30
C-ipso (Phenoxy)~155-160
C-ortho (Phenoxy)~115-120
C-meta (Phenoxy)~128-132
C-para (Phenoxy)~120-125

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopies)

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum would be expected to show several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid group. The tertiary alcohol O-H stretch would likely appear as a sharper band around 3500 cm⁻¹. A strong, sharp absorption peak between 1700-1730 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. The C-O stretching vibrations of the ether linkage, the carboxylic acid, and the alcohol would be visible in the fingerprint region (1000-1300 cm⁻¹). Aromatic C-H and C=C stretching bands from the phenoxy group would also be present. For a related compound, 3-hydroxy-3-methyl-5-phenylpentanoic acid, characteristic IR absorptions were reported at 3500-2800 cm⁻¹ (broad OH) and 1707 cm⁻¹ (C=O). researchgate.net

Raman spectroscopy would provide complementary information, being particularly sensitive to non-polar bonds. The symmetric stretching of the aromatic ring and C-C backbone would be expected to produce strong Raman signals.

Table 3: Characteristic Vibrational Frequencies for this compound This table is illustrative and based on typical vibrational frequencies for the present functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretch (broad)2500-3300
O-H (Alcohol)Stretch~3500
C-H (Aromatic)Stretch3000-3100
C-H (Aliphatic)Stretch2850-3000
C=O (Carboxylic Acid)Stretch1700-1730
C=C (Aromatic)Stretch1450-1600
C-O (Ether/Acid/Alcohol)Stretch1000-1300

Mass Spectrometry (Electrospray Ionization Mass Spectrometry, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Using Electrospray Ionization (ESI), a soft ionization technique, the compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Given the molecular formula C₁₁H₁₄O₄, the molecular weight is 210.23 g/mol . biosynth.com ESI-MS would therefore be expected to show an ion at an m/z (mass-to-charge ratio) of 211.09 in positive mode or 209.08 in negative mode.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₁H₁₄O₄).

Tandem mass spectrometry (MS/MS) experiments would involve selecting the molecular ion and subjecting it to fragmentation. Common fragmentation pathways for this molecule could include the loss of a water molecule (H₂O, 18 Da) from the hydroxyl group, the loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group, or cleavage of the phenoxy group (C₆H₅O, 93 Da). Analysis of these fragment ions provides conclusive evidence for the compound's structure.

Table 4: Predicted Mass Spectrometry Data for this compound

IonFormulaPredicted m/z (Monoisotopic)Technique
[M-H]⁻C₁₁H₁₃O₄⁻209.08ESI (-)
[M+H]⁺C₁₁H₁₅O₄⁺211.09ESI (+)
[M-H₂O-H]⁻C₁₁H₁₁O₃⁻191.07MS/MS
[M-CO₂-H]⁻C₁₀H₁₃O₂⁻165.09MS/MS

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise information on bond lengths, bond angles, and stereochemistry.

Determination of Molecular Conformation and Stereochemistry

A successful crystallographic analysis of this compound would precisely map the position of every non-hydrogen atom. This would allow for the unambiguous determination of the relative stereochemistry at the C2 and C3 chiral centers. If a single enantiomer is crystallized in a chiral space group, the absolute stereochemistry could also be determined. The analysis would reveal the molecule's preferred conformation in the solid state, including the torsion angles around the C2-C3 bond and the orientation of the phenoxy group relative to the butanoic acid backbone.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

The presence of both hydrogen bond donors (hydroxyl and carboxyl groups) and acceptors (carbonyl oxygen, hydroxyl oxygen, and ether oxygen) makes this molecule capable of forming extensive hydrogen bonding networks. mdpi.com X-ray diffraction would precisely measure the distances and angles of these bonds. An intramolecular hydrogen bond might exist between the C3-hydroxyl group and the carbonyl oxygen of the carboxylic acid. Intermolecularly, the most common and robust hydrogen-bonding motif for carboxylic acids is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O bonds. researchgate.net Additional intermolecular hydrogen bonds involving the tertiary hydroxyl group could link these dimers into more complex one-, two-, or three-dimensional networks. researchgate.net

Studies of Incommensurately Modulated Structures and Positional Disorder in Hydrates or Solvates

The crystal structure of certain hydrated forms of phenoxybutanoic acid derivatives can exhibit complex phenomena such as incommensurate modulation and positional disorder, which deviate from perfect three-dimensional periodicity. Detailed crystallographic analysis of a dihydrate of a closely related compound, (2S,3S)-2-amino-3-hydroxy-3-methyl-4-phenoxybutanoic acid, reveals such structural intricacies. nih.goviucr.org The loss of simple three-dimensional periodicity in this crystal structure is attributed to the complex behavior of a solvent water molecule, which demonstrates both occupational and positional disorder. iucr.orgresearchgate.net

This phenomenon is described within the framework of a (3+1)-dimensional superspace group, specifically P2₁2₁2₁(0β0)000, where the modulation vector component β is approximately 0.357. nih.govresearchgate.net The incommensurate nature of the structure arises directly from the occupational modulation of one of the solvent water molecules. iucr.org

Key Research Findings:

Positional Disorder : The disordered water molecule does not occupy a single, fixed position. Instead, it is distributed over two distinct positions within the crystal lattice. nih.gov These two positions are related to each other by a small translation of approximately 0.666(9) Å and a rotation of about 168(5)° around one of its O-H bonds. researchgate.net

Occupational Modulation : The two available positions for the water molecule are not equally occupied. The crystallographic refinement shows an average occupancy ratio of 0.624(3) to 0.376(3) between the two sites. nih.govresearchgate.net This unequal occupancy, which varies throughout the crystal lattice in a non-repeating (incommensurate) manner, is the source of the structural modulation. iucr.org

Hydrogen Bonding Competition : The underlying cause of this occupational modulation is believed to be the competition between different hydrogen-bonding arrangements that the water molecule can adopt in each of its two positions. nih.goviucr.orgresearchgate.net The slight differences in the hydrogen-bonding motifs lead to the complex, modulated ordering of the water molecule throughout the crystal. iucr.org

Alternative Refinement Models : While the (3+1)-dimensional superspace group provides the most accurate description, the structure can also be modeled using more conventional approximations. nih.govresearchgate.net

Average Approximation : By disregarding the satellite reflections in the diffraction data that arise from the modulation, the structure can be refined in the standard orthorhombic space group P2₁2₁2₁. iucr.org In this model, the water molecule is treated as being disordered over the two positions with a refined occupancy ratio of 0.625(16) to 0.375(16), which is consistent with the more complex model. researchgate.net

Supercell Approximation : The structure can also be approximated as a commensurate threefold supercell in the space group P112₁. nih.govresearchgate.net This model yields a high-quality refinement where the six water molecules in the supercell show three different occupancy ratios, with an average ratio of 0.635:0.365. researchgate.net

The following tables summarize the key crystallographic data and parameters from the study of this modulated structure.

Table 1: Crystallographic Data for the Incommensurately Modulated Structure

Parameter Value
System (3+1)-dimensional superspace
Superspace Group P2₁2₁2₁(0β0)000
Modulation Vector (β) 0.357
Source of Modulation Occupational/Positional Disorder of H₂O
Disordered Positions 2
Translation between Positions ~0.666(9) Å
Rotation between Positions ~168(5)°

Table 2: Comparison of Structural Refinement Models

Refinement Model Space Group Key Characteristics Resulting Occupancy Ratio
Incommensurate P2₁2₁2₁(0β0)000 (3+1)D superspace; most accurate description. 0.624(3) : 0.376(3)
Average Approximation P2₁2₁2₁ Satellite reflections are disregarded. 0.625(16) : 0.375(16)

Computational Chemistry and Quantum Mechanical Investigations of 3 Hydroxy 3 Methyl 2 Phenoxybutanoic Acid

Density Functional Theory (DFT) and Ab Initio Calculations

Detailed DFT and ab initio calculations specific to 3-Hydroxy-3-methyl-2-phenoxybutanoic acid are not present in the current body of scientific literature. Therefore, specific data regarding its electronic structure, optimized molecular conformation, and predicted spectroscopic properties from these methods cannot be provided.

Electronic Structure and Optimized Molecular Conformation Studies

No published studies were found that specifically detail the electronic structure or optimized molecular conformation of this compound.

Prediction and Validation of Spectroscopic Properties (e.g., UV, IR, NMR Chemical Shifts)

There are no available theoretical predictions or experimental validation of the spectroscopic properties of this compound.

Molecular Dynamics Simulations and Conformational Analysis

A search of the scientific literature did not yield any studies involving molecular dynamics simulations or detailed conformational analysis of this compound.

Theoretical Descriptors of Reactivity (e.g., Frontier Molecular Orbitals, Electrostatic Potential Surface Analysis, Chemical Hardness/Softness)

Specific theoretical descriptors of reactivity for this compound, such as frontier molecular orbital energies, electrostatic potential surfaces, or values for chemical hardness and softness, have not been reported in published research.

Reactivity and Derivatization Chemistry of 3 Hydroxy 3 Methyl 2 Phenoxybutanoic Acid

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including esterification, amide formation, reduction, and decarboxylation.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through various methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. The reaction is reversible, and to drive it to completion, it is often necessary to remove water as it is formed. Alternatively, reaction with alkyl halides under basic conditions or the use of coupling agents can also yield the desired esters.

Amide Formation: Amide derivatives can be synthesized by reacting the carboxylic acid with a primary or secondary amine. This transformation typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. These reagents facilitate the formation of an amide bond under mild conditions. Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

Reduction: The carboxylic acid moiety can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. It is important to note that LiAlH₄ will also reduce other carbonyl-containing functional groups if present in the molecule. Milder reducing agents, such as borane (B79455) (BH₃), can also be employed and may offer better selectivity in the presence of other reducible groups.

Decarboxylation: While generally stable, the carboxylic acid group can be removed under certain conditions. Decarboxylation of β-hydroxy acids can be challenging. However, specific methods, such as the Barton decarboxylation, which proceeds via a radical mechanism, could potentially be applied to a derivative of 3-hydroxy-3-methyl-2-phenoxybutanoic acid.

Table 1: Summary of Key Transformations of the Carboxylic Acid Moiety

Transformation Reagents and Conditions Product
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat Ester
Amide Formation Amine, Coupling Agent (e.g., DCC, EDC) Amide
Reduction LiAlH₄ or BH₃, followed by aqueous workup Primary Alcohol

Modifications and Functionalization of the Hydroxyl Group

The tertiary hydroxyl group in this compound exhibits characteristic reactivity, which is influenced by steric hindrance.

Esterification: The tertiary alcohol can be esterified, although this reaction is generally more challenging than the esterification of primary or secondary alcohols due to steric hindrance. The use of highly reactive acylating agents, such as acid anhydrides or acyl chlorides, often in the presence of a base like pyridine, can facilitate this transformation.

Etherification: Formation of an ether from the tertiary hydroxyl group can be achieved under specific conditions. For instance, reaction with a primary alkyl halide in the presence of a strong base (Williamson ether synthesis) is a potential route, though elimination reactions may compete. Alternatively, acid-catalyzed addition to an alkene could also form an ether.

Dehydration: Treatment with a strong acid, such as sulfuric or phosphoric acid, and heat can lead to the dehydration of the tertiary alcohol, resulting in the formation of an alkene. The regioselectivity of this elimination reaction would favor the formation of the more substituted alkene (Zaitsev's rule).

Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached. Therefore, common oxidizing agents like chromic acid or potassium permanganate (B83412) will not react with the tertiary hydroxyl group of this compound without cleaving carbon-carbon bonds.

Table 2: Reactivity of the Tertiary Hydroxyl Group

Reaction Reagents and Conditions Outcome
Esterification Acyl Chloride or Anhydride, Base (e.g., Pyridine) Tertiary Ester
Etherification Alkyl Halide, Strong Base or Alkene, Acid Catalyst Tertiary Ether
Dehydration Strong Acid (e.g., H₂SO₄), Heat Alkene
Oxidation Standard Oxidizing Agents (e.g., CrO₃, KMnO₄) No Reaction

Aromatic Ring Substitutions and Their Impact on Chemical Reactivity and Selectivity

The phenoxy group's aromatic ring is susceptible to electrophilic aromatic substitution reactions. The ether oxygen atom is an activating group and an ortho, para-director. This means that incoming electrophiles will preferentially add to the positions ortho (C2' and C6') and para (C4') to the oxygen atom.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine, chlorine) onto the aromatic ring, typically using a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst.

The presence of substituents on the aromatic ring can significantly influence the reactivity and regioselectivity of these reactions. Electron-donating groups will further activate the ring, making the substitution reactions faster, while electron-withdrawing groups will deactivate the ring, making the reactions slower. The directing effects of any existing substituents will also need to be considered in predicting the outcome of the reaction.

Stereoselective Derivatization Strategies for Analogues

This compound possesses a chiral center at the C2 position. The synthesis of stereochemically pure analogues is of significant interest. Several strategies can be employed to achieve this:

Chiral Pool Synthesis: Starting from a readily available chiral precursor can allow for the synthesis of enantiomerically pure target molecules.

Asymmetric Synthesis: The use of chiral catalysts or auxiliaries can induce stereoselectivity in a key bond-forming step, leading to the preferential formation of one enantiomer. For example, asymmetric hydrogenation of a suitable precursor could establish the stereocenter at C2.

Chiral Resolution: A racemic mixture of the final compound or an intermediate can be separated into its constituent enantiomers. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in physical properties such as solubility. Chiral chromatography is another powerful technique for separating enantiomers.

The development of stereoselective derivatization strategies is crucial for investigating the biological activities of individual enantiomers of this compound analogues.

Mechanistic Biological Interactions and Biochemical Pathways Involving 3 Hydroxy 3 Methyl 2 Phenoxybutanoic Acid Analogues

Exploration of Potential Enzymatic Substrate Recognition and Catalysis (e.g., Aldolase (B8822740) Activity)

Enzymes are highly specific catalysts, and their ability to recognize a substrate is dictated by the three-dimensional geometry and chemical properties of their active site. For analogues of 3-hydroxy-3-methyl-2-phenoxybutanoic acid, aldolases represent a key class of enzymes for mechanistic exploration.

Aldolases catalyze carbon-carbon bond cleavage and formation. Specifically, pyruvate (B1213749) aldolases that act on 2-keto-4-hydroxy acids are of interest. For example, 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate (HMG/CHA) aldolase, found in Pseudomonas putida, catalyzes the cleavage of substrates to form pyruvate and other products. nih.govnih.gov The recognition and catalysis in such enzymes involve precise interactions within the active site. The catalytic site often contains a divalent metal ion, such as magnesium (Mg²⁺), which is critical for substrate binding. nih.govnih.gov

The substrate, a 2-keto-4-hydroxy acid analogue, would likely bind to the magnesium ion through both its carboxylate and keto oxygen atoms. nih.govnih.gov This coordination polarizes the substrate, making it more susceptible to catalysis. Furthermore, specific amino acid residues within the active site are essential for activity. An arginine residue, for instance, is often crucial for forming hydrogen bonds with the substrate's carbonyl oxygen, stabilizing the transition state and facilitating the reaction. nih.govnih.gov The enzyme's active site is typically located in a cleft between subunits of the protein, creating a protected environment for the chemical reaction to occur. nih.govbiologiachile.cl

Studies on engineered or mutant aldolases have shown that the substrate scope of these enzymes can be expanded. researchgate.net By modifying amino acids in the active site, it is possible to accommodate novel substrates, suggesting that synthetic analogues of this compound could potentially be recognized and transformed by either naturally occurring or engineered aldolases. researchgate.net The catalytic mechanism for these enzymes generally proceeds through the formation of a pyruvate enolate intermediate, a step supported by the strong competitive inhibition of these enzymes by oxalate, a pyruvate enolate analogue. nih.gov

Investigation of Analogues' Roles in Specific Metabolic Pathways (Drawing analogies from related 3-hydroxycarboxylic acids and branched fatty acids)

To understand the potential metabolic fate of this compound analogues, it is instructive to examine the established pathways of structurally related endogenous compounds, namely 3-hydroxycarboxylic acids and branched-chain fatty acids.

Analogies to 3-Hydroxycarboxylic Acids: Short- and medium-chain 3-hydroxycarboxylic acids are known intermediates in fatty acid metabolism. nih.gov In humans, 3-hydroxy dicarboxylic acids with chain lengths from 6 to 14 carbons are excreted in the urine, with levels increasing during conditions of high fatty acid mobilization or impaired fatty acid oxidation. nih.gov These metabolites are believed to derive from the omega-oxidation of 3-hydroxy fatty acids, which are then subject to further beta-oxidation. nih.gov This suggests that if an analogue of this compound were to enter cellular metabolism, it might be recognized by enzymes of the fatty acid oxidation pathways.

Analogies to Branched-Chain Fatty Acids: The 3-methylbutanoyl structure of the target compound is analogous to metabolites derived from branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine. nih.govnih.gov The catabolism of BCAAs is a key metabolic process. mdpi.com It begins with a transamination step catalyzed by branched-chain aminotransferase (BCAT), followed by oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. mdpi.com This produces branched-chain acyl-CoA derivatives. For example, the catabolism of leucine yields isovaleryl-CoA, which shares structural similarity with the carbon skeleton of this compound. These branched acyl-CoAs can be further metabolized, ultimately feeding into the tricarboxylic acid (TCA) cycle or contributing to ketogenesis. nih.govmdpi.com Therefore, it is plausible that analogues could interact with the enzymes of BCAA catabolism, potentially acting as substrates or inhibitors.

Table 1: Potential Metabolic Pathways for Analogues based on Structural Similarity
Structural FeatureRelated Endogenous Compound ClassRelevant Metabolic PathwayKey Enzymes/ProcessesPotential Metabolic Fate of Analogue
3-Hydroxycarboxylic Acid3-Hydroxy Fatty AcidsFatty Acid OxidationOmega-oxidation, Beta-oxidationPotential for hydroxylation and chain-shortening. nih.gov
Branched Alkyl Chain (3-methylbutanoyl)Branched-Chain Keto AcidsBranched-Chain Amino Acid (BCAA) CatabolismBranched-chain aminotransferase (BCAT), Branched-chain α-keto acid dehydrogenase (BCKDH)Interaction with BCAA catabolic enzymes, potentially leading to incorporation into related pathways. mdpi.com

Mechanistic Studies of Ligand-Target Interactions with Biomolecules (e.g., Enzyme Active Sites, Receptor Binding Domains)

The biological effect of any compound is predicated on its interaction with specific biomolecules. Mechanistic studies focus on defining these interactions at an atomic level, typically within enzyme active sites or receptor binding domains. nih.gov

Enzyme active sites are complex environments where substrates are bound and transformed. nih.govbiologiachile.cl For analogues of this compound, interactions within a catalytic pocket would involve a combination of forces. Using the HMG/CHA aldolase as a model, the binding of a substrate is a highly coordinated event. nih.govnih.gov

Table 2: Example of Ligand-Target Interactions in an Aldolase Active Site
Active Site ComponentInteracting Ligand GroupType of InteractionFunctional Role
Magnesium (Mg²⁺) IonCarboxylate and Keto OxygensIonic/Coordinate BondOrients the substrate and polarizes the keto group for catalysis. nih.govnih.gov
Arginine Residue (e.g., Arg-123)Keto OxygenHydrogen BondingStabilizes the negatively charged transition state (enolate intermediate). nih.govnih.gov
Aspartate Residue (e.g., Asp-124)Magnesium (Mg²⁺) IonIonic/Coordinate BondPositions the essential metal cofactor within the active site. nih.govnih.gov
Hydrophobic ResiduesAlkyl/Aromatic parts of ligandVan der Waals / Hydrophobic InteractionsContributes to substrate specificity and binding affinity.

Beyond direct catalysis, some molecules can act as allosteric modulators, binding to a site distinct from the active site to alter the enzyme's activity. For example, the compound Honokiol has been reported to activate the enzyme SIRT3 by binding to a pocket near the active site. biorxiv.org This binding is thought to induce a conformational change in a flexible loop, enhancing the enzyme's catalytic efficiency. biorxiv.org This "mechanism-based activation" demonstrates that ligand interactions outside the primary catalytic domain can have significant functional consequences, a principle that could apply to analogues of this compound interacting with various protein targets.

Structure-Activity Relationship (SAR) Studies for Elucidating Mechanistic Insights into Biological Recognition

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. By systematically modifying different parts of a lead compound and assessing the impact on its function, researchers can deduce the key features required for biological recognition and effect. frontiersin.orgnih.gov

For a molecule like this compound, an SAR study would involve synthesizing and testing a series of analogues with modifications to three main regions: the phenoxy ring, the branched alkyl chain, and the carboxylic acid group.

The Phenoxy Ring: Modifications here could include adding substituents (e.g., halogens, alkyl, or methoxy (B1213986) groups) at different positions. SAR studies of other compounds, such as 3-phenylcoumarin (B1362560) derivatives, have shown that the position and electronic nature of substituents on an aromatic ring are critical for potent enzyme inhibition. frontiersin.org For instance, an electron-withdrawing group might enhance binding through specific electronic interactions, while a bulky group could cause steric hindrance, reducing activity.

The Alkyl Chain: The size and branching of the alkyl component can influence how the molecule fits into a binding pocket. Changing the methyl groups to ethyl groups or altering the stereochemistry at the chiral centers would probe the spatial constraints of the target site.

The Carboxylic Acid Group: This group is often vital for binding, typically forming strong ionic or hydrogen bonds with residues in the active site. Converting the acid to an ester or an amide would test the necessity of the acidic proton and the carboxylate's charge for biological recognition. Studies on phenylthiophene carboxylic acid derivatives have shown that such modifications can dramatically alter pharmacological effects. nih.gov

The insights from SAR studies are crucial for building a mechanistic model of how a ligand is recognized by its biological target.

Table 3: Hypothetical Structure-Activity Relationship (SAR) for this compound Analogues
Modification SiteAnalogue ModificationHypothesized Impact on ActivityRationale for Mechanistic Insight
Phenoxy RingAddition of electron-withdrawing group (e.g., -Cl, -NO₂)Potentially increase or decrease activityProbes for electronic interactions with the target site; may alter pKa or hydrogen bonding capacity. mdpi.com
Addition of bulky group (e.g., -tert-butyl)Likely decrease activityTests for steric hindrance within the binding pocket. mdpi.com
Alkyl ChainInversion of stereochemistry at C2 or C3Likely decrease activityEvaluates the importance of specific 3D geometry for precise fitting into the active site.
Replacement of methyl groups with hydrogenMay alter binding affinityAssesses the contribution of hydrophobic interactions from the methyl groups.
Carboxylic AcidConversion to methyl ester (-COOCH₃)Likely decrease or abolish activityDetermines if the negative charge of the carboxylate is essential for ionic bonding with the target. nih.gov
Conversion to amide (-CONH₂)Likely decrease or alter activityTests the importance of the carboxylic acid as a hydrogen bond donor/acceptor versus an amide.

Advanced Analytical Methodologies for Detection and Quantification of 3 Hydroxy 3 Methyl 2 Phenoxybutanoic Acid in Research Matrices

Chromatographic Separations (High-Performance Liquid Chromatography, Gas Chromatography, Ultra-High Performance Liquid Chromatography) Coupled with Mass Spectrometry and Spectroscopic Detection

Chromatographic techniques coupled with mass spectrometry (MS) are the cornerstone for the analysis of 3-Hydroxy-3-methyl-2-phenoxybutanoic acid, providing separation from matrix components and unambiguous identification and quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry (MS/MS):

LC-MS/MS is a highly sensitive and selective technique for the analysis of phenoxyalkanoic acids. nih.goveurl-pesticides.euresearchgate.netnih.govlcms.cz For this compound, reversed-phase chromatography would be the method of choice. UHPLC systems, utilizing sub-2 µm particle columns, offer higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.

Chromatographic Conditions: A typical setup would involve a C18 column with a gradient elution. lcms.cz The mobile phase would likely consist of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), with an acidic modifier such as formic acid to ensure the analyte is in its protonated form, which improves peak shape and retention on the reversed-phase column. nih.govlcms.cz

Mass Spectrometric Detection: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids as they readily form [M-H]⁻ ions. nih.govlcms.cz A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would provide the highest selectivity and sensitivity. Specific precursor-to-product ion transitions would be optimized for the target analyte to ensure accurate quantification, even in complex matrices.

Illustrative UHPLC-MS/MS Parameters for Analysis of Structurally Similar Phenoxyalkanoic Acids

Parameter Setting Reference
UPLC System ACQUITY UPLC I-Class lcms.cz
Column ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm lcms.cz
Mobile Phase A 0.5% Formic acid in water lcms.cz
Mobile Phase B 0.5% Formic acid in acetonitrile lcms.cz
Flow Rate 0.5 mL/min lcms.cz
Ionization Mode ESI Negative lcms.cz
MS System Xevo TQ-S Triple Quadrupole MS lcms.cz

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS):

GC-MS is another powerful technique, particularly for volatile and thermally stable compounds. thermofisher.comlmaleidykla.lt However, due to the polarity and low volatility of this compound, derivatization is a necessary step prior to analysis. colostate.edu

Derivatization: Esterification of the carboxylic acid group and silylation of the hydroxyl group are common derivatization strategies. colostate.edulmaleidykla.ltusherbrooke.ca For instance, methylation can be achieved using reagents like diazomethane (B1218177) or by heating with methanol and an acid catalyst. Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar -OH and -COOH groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers and esters, respectively. usherbrooke.ca

GC-MS Conditions: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is typically used. thermofisher.com Temperature programming is employed to ensure good separation of the analyte from other components. Detection is commonly performed using electron ionization (EI), which generates a characteristic fragmentation pattern that can be used for identification by comparison with a spectral library. For quantification, selected ion monitoring (SIM) or MS/MS can be used to enhance sensitivity and selectivity. thermofisher.com

Optimization of Sample Preparation Protocols and Mitigation of Matrix Effects in Complex Research Samples

The goal of sample preparation is to extract the analyte from the matrix, remove interfering substances, and concentrate it to a level suitable for analysis. The choice of method depends on the nature of the research matrix (e.g., biological fluids, environmental samples, cell culture media).

Extraction Techniques:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For an acidic compound like this compound, the sample would be acidified to protonate the carboxylic acid, making it more soluble in an organic solvent like ethyl acetate (B1210297) or dichloromethane.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique. researchgate.net For phenoxyalkanoic acids, a reversed-phase sorbent (e.g., C18) or a polymeric sorbent can be used. nih.govresearchgate.net The sample is loaded onto the cartridge at a low pH to retain the protonated analyte. Interfering substances are washed away, and the analyte is then eluted with an organic solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, widely used in pesticide residue analysis, involves an initial extraction with an organic solvent (typically acetonitrile) followed by a "salting out" step and a dispersive SPE cleanup. eurl-pesticides.euresearchgate.netnih.gov This approach is effective for a wide range of analytes in complex matrices like food and biological samples. nih.gov

Mitigation of Matrix Effects: Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting matrix components, are a significant challenge in LC-MS/MS analysis. Several strategies can be employed to mitigate these effects:

Effective Sample Cleanup: More selective cleanup steps, such as those in SPE or QuEChERS, can remove many of the interfering compounds. eurl-pesticides.eu

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples can help to compensate for consistent matrix effects.

Use of Stable Isotope-Labeled Internal Standards: This is the most effective way to correct for matrix effects. A stable isotope-labeled version of this compound would have nearly identical chemical and physical properties to the analyte and would co-elute, experiencing the same matrix effects. The ratio of the analyte signal to the internal standard signal remains constant, thus providing accurate quantification.

Development and Validation of High-Throughput Analytical Assays for Research Applications

For research applications that require the analysis of a large number of samples, high-throughput assays are essential. bmglabtech.com These assays prioritize speed and automation while maintaining acceptable analytical performance.

Development of High-Throughput Methods:

Automation: The sample preparation process can be automated using robotic liquid handling systems for LLE, SPE, or QuEChERS in a 96-well plate format. bmglabtech.com

Fast Chromatography: The use of UHPLC with shorter columns and faster gradients can significantly reduce the analysis time per sample to a few minutes or less. lcms.cz

Direct Analysis Techniques: For rapid screening, techniques like Direct Analysis in Real Time (DART) coupled with mass spectrometry can be employed. researchgate.net DART-MS allows for the direct analysis of samples with minimal or no preparation, offering a very high throughput, though it is generally less quantitative than LC-MS/MS.

Method Validation: Any newly developed high-throughput assay must be rigorously validated to ensure that it is fit for purpose. Validation parameters typically include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the assay is accurate and precise.

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter in the measurements (precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Matrix Effects: A thorough evaluation of matrix effects across different sources of the research matrix is crucial.

By adapting and optimizing these advanced analytical methodologies, researchers can achieve reliable and accurate detection and quantification of this compound, facilitating a deeper understanding of its properties and behavior in various research contexts.

Future Directions and Emerging Research Avenues for 3 Hydroxy 3 Methyl 2 Phenoxybutanoic Acid

Development of Novel and Sustainable Synthetic Methodologies

Currently, there is a lack of specific research focused on developing novel and sustainable synthetic methodologies for 3-Hydroxy-3-methyl-2-phenoxybutanoic acid. General principles of green chemistry could be applied to devise more environmentally friendly synthetic routes. Future research could focus on biocatalysis, utilizing enzymes to construct the chiral centers of the molecule with high stereoselectivity, potentially reducing the need for hazardous reagents and protecting groups. Additionally, flow chemistry presents an opportunity for a more sustainable and scalable synthesis, offering improved reaction control and safety.

Application of Advanced Spectroscopic and Structural Characterization Techniques

Detailed structural elucidation of this compound using advanced techniques such as Cryo-Electron Microscopy (Cryo-EM) and neutron diffraction has not been reported. While standard spectroscopic methods like NMR and mass spectrometry are likely used for routine characterization, these advanced techniques could provide unprecedented insight into its solid-state conformation and intermolecular interactions. Such studies would be foundational for understanding its physical properties and potential biological activity.

Deeper Elucidation of Biochemical Roles and Mechanistic Transformations via In Vitro Enzymatic Studies

The biochemical roles and mechanistic transformations of this compound are yet to be investigated. There are no available in vitro enzymatic studies to suggest its metabolic fate or its potential as an enzyme inhibitor or substrate. Future research in this area would involve screening the compound against a panel of relevant enzymes to identify potential biological targets and to understand how it is metabolized.

Integration with Systems Biology and Cheminformatics Approaches for Predictive Modeling

The application of systems biology and cheminformatics approaches to this compound is another unexplored frontier. Predictive modeling could be employed to forecast its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, potential biological activities, and off-target effects. Such computational studies could guide future experimental work and accelerate the discovery of any potential therapeutic applications.

Q & A

What are the recommended storage conditions for 3-Hydroxy-3-methyl-2-phenoxybutanoic acid to ensure stability?

Level: Basic
Answer:
The compound should be stored in a cool, dry environment, protected from heat and moisture, which can degrade its structural integrity . Incompatible materials include strong acids/alkalis and oxidizing agents (e.g., KMnO₄, CrO₃), necessitating segregation during storage . Stability under these conditions is inferred from structurally similar hydroxy acids .

How can researchers resolve contradictions in experimental data regarding the compound’s reactivity?

Level: Advanced
Answer:
Iterative qualitative analysis is critical. Cross-validate findings using orthogonal analytical methods (e.g., NMR, HPLC, mass spectrometry) to confirm reaction outcomes. For example, conflicting reactivity profiles in oxidation studies could be resolved by isolating intermediates and analyzing their stereochemistry .

What analytical techniques are recommended for characterizing enantiomeric purity?

Level: Advanced
Answer:

  • Chiral HPLC : Effective for separating enantiomers using chiral stationary phases (e.g., amylose-based columns).
  • NMR Spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers via splitting of signals .
  • Polarimetry : Measure optical rotation to confirm enantiomeric excess .

What synthetic routes are reported for preparing this compound?

Level: Basic
Answer:
While direct synthesis data are limited, analogous pathways include:

Ester Hydrolysis : Start with a phenoxy-substituted ester (e.g., methyl 3-hydroxy-3-methyl-2-phenoxybutanoate) and hydrolyze under acidic/basic conditions.

Biocatalytic Methods : Use lipases or esterases for enantioselective synthesis, as seen in related hydroxy acids .

How does the phenoxy group influence reactivity compared to non-phenoxy hydroxy acids?

Level: Advanced
Answer:
The phenoxy group enhances steric bulk and electron-withdrawing effects, which can:

  • Slow nucleophilic substitution at the α-carbon.
  • Stabilize intermediates via resonance during oxidation (e.g., conversion to ketones) .
    Comparative studies with 3-Methyl-2-phenylbutanoic acid suggest similar stabilization mechanisms .

What incompatible materials should be avoided during handling?

Level: Basic
Answer:
Avoid contact with:

  • Strong Acids/Alkalis : Risk of ester hydrolysis or decarboxylation.
  • Oxidizing Agents : May induce uncontrolled oxidation of the hydroxy group .

How is the biological activity of this compound assessed in metabolic studies?

Level: Advanced
Answer:

  • In Vitro Assays : Incubate with liver microsomes to study metabolic pathways.
  • Isotope Tracing : Use ¹³C-labeled compounds to track incorporation into metabolic intermediates (e.g., ketone bodies) .
  • Enzyme Inhibition Studies : Test interactions with dehydrogenases (e.g., 3-hydroxyacyl-CoA dehydrogenase) .

How should researchers address gaps in toxicological data for this compound?

Level: Advanced
Answer:

  • Acute Toxicity Testing : Conduct OECD Guideline 423 assays on rodent models.
  • Read-Across Analysis : Leverage data from structurally similar compounds (e.g., 3-Hydroxy-2-methylbutanoic acid) to predict hazards .

What insights do comparative structural analyses provide?

Level: Advanced
Answer:
A comparative table of related hydroxy acids highlights functional group impacts:

CompoundMolecular FormulaKey FeatureBiological Role
3-Hydroxy-2-methylbutanoic acidC₅H₁₀O₃Involved in metabolic disordersSubstrate for ketogenesis
3-Hydroxyhexanoic acidC₆H₁₂O₃Marker for mitochondrial β-oxidation defectsDiagnostic applications
Target CompoundC₁₁H₁₄O₄Phenoxy group enhances stabilityUnder investigation

What strategies optimize enantioselective synthesis?

Level: Advanced
Answer:

  • Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of ketone precursors.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze one enantiomer from a racemic mixture .
  • Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve enantioselectivity in nucleophilic substitutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.